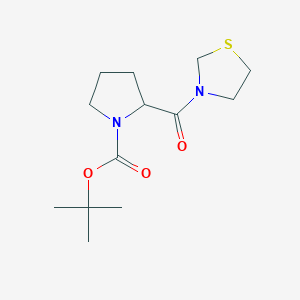

tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Description

Thiazolidine, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and conformational properties, distinguishing it from analogous pyridine-based derivatives. This compound is likely utilized in medicinal chemistry as a building block for protease inhibitors or glycosidase modulators, given the prevalence of pyrrolidine and thiazolidine motifs in such contexts.

Properties

Molecular Formula |

C13H22N2O3S |

|---|---|

Molecular Weight |

286.39 g/mol |

IUPAC Name |

tert-butyl 2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H22N2O3S/c1-13(2,3)18-12(17)15-6-4-5-10(15)11(16)14-7-8-19-9-14/h10H,4-9H2,1-3H3 |

InChI Key |

QHBQCPCBCCQUQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCSC2 |

Origin of Product |

United States |

Preparation Methods

Coupling of N-tert-butoxycarbonyl-L-trans-4-hydroxyproline with Thiazolidine Using EDC/HOBt in DMF

An alternative approach involves amide bond formation between N-Boc-4-hydroxyproline and thiazolidine using carbodiimide coupling reagents.

- Reagents: N-tert-butoxycarbonyl-L-trans-4-hydroxyproline, thiazolidine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt).

- Solvent: Dimethylformamide (DMF).

- Temperature: Room temperature.

- Reaction Time: 18 hours stirring.

- Workup: Concentration under reduced pressure, aqueous sodium hydrogen carbonate wash, extraction with ethyl acetate, drying, and concentration.

- Yield: Approximately 62%.

- Product: 3-[(2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidin-2-ylcarbonyl]thiazolidine as a colorless oil.

Following this, oxidation of the hydroxy group to the corresponding ketone is performed:

- Oxidation Reagents: Sulfur trioxide-pyridine complex, triethylamine, dimethyl sulfoxide (DMSO).

- Conditions: Ice cooling (0 °C), 2 hours stirring.

- Workup: Saturated aqueous sodium hydrogen carbonate quench, extraction, washing, drying, and silica gel chromatography purification.

- Yield: Approximately 55%.

- Product: tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate as a white powder.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | N-Boc-4-hydroxyproline + thiazolidine + EDC/HOBt in DMF, RT, 18 h | 62% | Amide bond formation |

| 2 | Oxidation with SO3-pyridine complex + triethylamine in DMSO, 0 °C, 2 h | 55% | Hydroxy to ketone conversion |

| 3 | Purification by silica gel chromatography | - | White solid product |

This method is detailed in a research report by Ambeed and provides a reliable synthetic route with moderate yields.

One-Pot Synthesis and Industrial Considerations

Industrial synthesis often optimizes the above steps into a one-pot process to reduce time and waste:

- Use of N-Boc-4-oxo-L-proline and cysteamine hydrochloride with formaldehyde in a single reactor.

- Controlled addition of base and formaldehyde at low temperatures.

- Efficient extraction and crystallization steps to isolate the product.

- Emphasis on solvent recycling and minimizing hazardous reagents.

This approach balances cost, environmental impact, and product quality, making it suitable for scale-up.

The prepared this compound is characterized by:

| Technique | Purpose | Typical Data |

|---|---|---|

| ^1H NMR (CDCl3 or DMSO-d6) | Confirm structure, stereochemistry | Signals at δ 1.47 (9H, s, tert-butyl), 2.45–3.22 (multiplets for thiazolidine and pyrrolidine protons), 4.45–5.08 (multiplets for amide and ring protons) |

| HPLC | Purity assessment | >99% purity reported |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | m/z ~299 (M+H)+ |

| IR Spectroscopy | Functional group identification | C=O stretch ~1700 cm⁻¹, C-N stretch ~1250 cm⁻¹ |

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1. N-Boc-4-oxo-L-proline + cysteamine + formaldehyde | N-Boc-4-oxo-L-proline, cysteamine hydrochloride, formaldehyde | DIPEA base, ethyl acetate extraction | -10 to 10 °C, 10+ h reaction | 85.7–87.0% | High purity, scalable |

| 2. N-Boc-4-hydroxyproline + thiazolidine + EDC/HOBt + oxidation | N-Boc-4-hydroxyproline, thiazolidine, EDC, HOBt, SO3-pyridine complex | DMF, DMSO, triethylamine | RT for coupling, 0 °C for oxidation | 55–62% | Two-step, moderate yield |

| 3. One-pot industrial synthesis | Same as method 1 | Optimized for scale | Controlled temp, one-pot | Comparable to method 1 | Cost-effective, environmentally friendly |

The preparation of this compound is well-established through coupling of protected pyrrolidine derivatives with thiazolidine moieties, using carbodiimide chemistry or formaldehyde-mediated ring formation. The methods emphasize temperature control, reagent stoichiometry, and purification to achieve high yield and purity. Industrial adaptations focus on process efficiency and environmental considerations. Analytical data confirm the successful synthesis and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate exhibit notable antimicrobial activity. In a study assessing various derivatives, some showed effective inhibition against both bacterial and fungal strains, suggesting potential applications in treating infections .

Antitumor Activity

The compound has been evaluated for its antitumor properties, particularly through its interaction with thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis. Molecular docking studies have demonstrated that derivatives of this compound can inhibit thymidine phosphorylase effectively, presenting a promising avenue for cancer treatment .

Case Studies

-

Inhibition of Thymidine Phosphorylase:

- A study synthesized several derivatives of thiazolidine-pyrrolidine compounds and evaluated their inhibitory effects on thymidine phosphorylase. The results indicated that specific modifications to the structure enhanced inhibitory activity, highlighting the compound's potential as an anticancer agent .

- Antimicrobial Evaluation:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Example 1: tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₂₁H₃₀BrN₃O₅

- Molecular Weight : 487.37 g/mol

- Key Features : A pyridine ring substituted with bromine and dimethoxymethyl groups, linked to a pyrrolidine core. The bromine atom enhances reactivity for cross-coupling reactions, while the dimethoxymethyl group increases steric bulk and lipophilicity.

Example 2: 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

- Molecular Formula : C₂₂H₃₆BrN₃O₂Si

- Molecular Weight : 493.58 g/mol

- Key Features : Incorporates a tert-butyldimethylsilyl (TBS) ether, which serves as a protecting group for alcohols. The silyl ether improves stability under basic conditions compared to the thiazolidine moiety in the target compound.

Comparison with Target Compound :

- Molecular Weight : The target compound (286.12 g/mol) is significantly smaller than pyridine derivatives (487–493 g/mol), suggesting better membrane permeability and oral bioavailability .

Spiro-Pyrrolidine-Oxindole Hybrids

Example: tert-Butyl (2S)-2-({(2'R,3S,5'R)-5'-formyl-2-oxo-2'-[(triisopropylsilyl)ethynyl]-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate (Compound 330)

- Synthesis : Involves OsO₄-mediated dihydroxylation and Pb(OAc)₄ cleavage, yielding a spirocyclic structure with an oxindole core .

- Key Features : The spiro architecture imposes rigid conformational constraints, unlike the more flexible thiazolidine-pyrrolidine scaffold. The triisopropylsilyl (TIPS) group enhances solubility in organic solvents .

Comparison with Target Compound :

- Applications : Spiro-oxindoles are common in kinase inhibitors, while thiazolidine-pyrrolidine hybrids may target enzymes like dipeptidyl peptidase-4 (DPP-4) .

Fluorinated Pyrrolidine Derivatives

Example: (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Comparison with Target Compound :

- Stereochemistry : The target compound’s (R)-configuration may offer enantioselective advantages over racemic fluorinated derivatives .

Tabulated Comparison of Key Parameters

Biological Activity

Chemical Identity

tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, with the CAS number 1822514-56-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. It has a molecular formula of and a molecular weight of 286.39 g/mol .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory and anti-cancer properties.

1. Anti-inflammatory Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study highlighted that certain thiazolidine derivatives displayed a COX-2 selectivity index, indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

2. Anticancer Potential

The compound's structure suggests possible interactions with biological targets involved in cancer progression. Preliminary studies have indicated that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo models. These findings suggest that this compound may possess promising anticancer properties, warranting further investigation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes and receptors involved in inflammatory pathways and cellular proliferation.

Case Studies

Several case studies have been documented regarding the biological activity of thiazolidine derivatives:

- Study on Inflammation Models : In a carrageenan-induced paw edema model, thiazolidine derivatives demonstrated significant reduction in edema compared to control groups, with some exhibiting effects comparable to standard anti-inflammatory medications .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines indicated that certain thiazolidine compounds led to reduced viability and increased apoptosis rates, suggesting a potential role in cancer therapy .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

Q & A

Basic: What are the common synthetic routes for tert-butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate?

Methodological Answer:

A typical synthesis involves coupling a pyrrolidine derivative with a thiazolidine carbonyl group under anhydrous conditions. For example:

Activation of Carboxylic Acid : React the carboxylic acid precursor with DIPEA (diisopropylethylamine) and isobutyl chloroformate in CH₂Cl₂ to form a mixed anhydride intermediate (monitored via LC-MS) .

Nucleophilic Attack : Introduce thiazolidine to the activated intermediate, followed by stirring at room temperature for 12–24 hours.

Workup and Purification : Extract with acidic (0.1 M HCl) and basic (saturated NaHCO₃) solutions, dry with Na₂SO₄, and purify via flash chromatography (e.g., 0–100% EtOAc/hexane gradient) to yield the product (59% yield reported for analogous reactions) .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- LC-MS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 302.39 for C₁₃H₂₂N₂O₄S) .

- NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example:

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .

- High-Resolution Mass Spectrometry (HRMS) : Validates exact mass (e.g., 286.1205 Da for related analogs) .

Advanced: How to optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- Temperature Control : Maintain 0–20°C during activation to suppress side reactions (e.g., racemization) .

- Reagent Stoichiometry : Use a 1.1:1 molar ratio of isobutyl chloroformate to carboxylic acid to avoid excess reagent .

- Purification Strategy : Employ gradient elution in flash chromatography to resolve closely eluting impurities (e.g., diastereomers or unreacted starting materials) .

Advanced: How to validate analytical methods for quantifying this compound as a pharmaceutical impurity?

Methodological Answer:

- Reference Standards : Use certified impurities like Teneligliptin Impurity C (CAS: 401564-34-9) as calibration standards .

- HPLC Parameters :

- Validation Metrics :

Advanced: How to address inconsistencies in spectroscopic data during structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., tert-butyl orientation) using single-crystal data (triclinic space group P1, a = 6.0568 Å, b = 12.0047 Å) .

- Comparative Analysis : Cross-reference NMR shifts with published analogs (e.g., Teneligliptin Impurity B, δ 4.20–4.50 for pyrrolidine protons) .

- Computational Modeling : Validate electronic environments using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

Advanced: What are the challenges in synthesizing stereoisomers of this compound?

Methodological Answer:

- Chiral Centers : The (2S,4S) configuration in Teneligliptin Impurity C requires enantioselective synthesis .

- Resolution Techniques : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases to isolate desired isomers .

- Protecting Group Strategy : tert-Butyloxycarbonyl (Boc) groups stabilize intermediates but may hinder coupling efficiency; optimize deprotection with TFA/CH₂Cl₂ (1:4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.